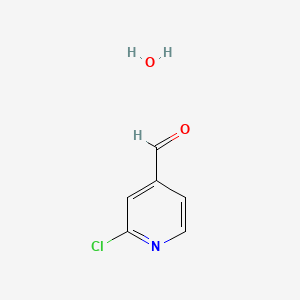

2-Chloroisonicotinaldehyde hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

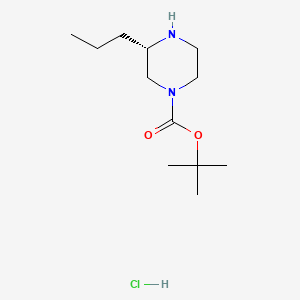

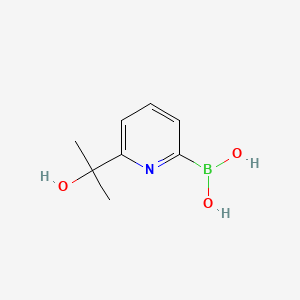

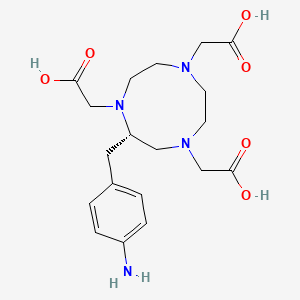

2-Chloroisonicotinaldehyde hydrate is a chemical compound with the molecular formula C6H6ClNO2 . It is not intended for human or veterinary use and is used only for research purposes. It is harmful if inhaled or swallowed .

Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloroisonicotinaldehyde hydrate are not detailed in the available literature .Applications De Recherche Scientifique

Environmental Remediation

A novel hydrate-based recovery process demonstrates the potential for removing chlorinated hydrocarbons from aqueous solutions, highlighting an environmental application of chlorinated compounds similar to 2-Chloroisonicotinaldehyde hydrate. This process, which utilizes carbon dioxide as a hydrate former, offers a simple and efficient method for the separation and recovery of organic pollutants dissolved in water without the need for complex facilities (Seo & Lee, 2001).

Chemical Synthesis

In the realm of chemical synthesis, 2-Chloroisonicotinaldehyde hydrate derivatives have been utilized in various reactions. For example, a study on the hydration of alpha,alpha-dichloro aldehydes and alpha-halo enals via a NHC-catalyzed redox process yielded enantioenriched alpha-chloro and alpha-fluoro carboxylic acids. This process allows for the installation of an alpha-deuterium, showcasing a sophisticated method for synthesizing alpha-halo acids using water as the deuteron source (Vora & Rovis, 2010).

Advanced Materials

The research on hydrate trichloroacetaldehyde crystallization underlines the importance of hydration processes in the development of advanced materials. By adjusting the conditions of crystallization and drying, researchers were able to enhance the yield and purity of the product, demonstrating the critical role that precise chemical manipulation plays in materials science (Jun, 2000).

Catalysis

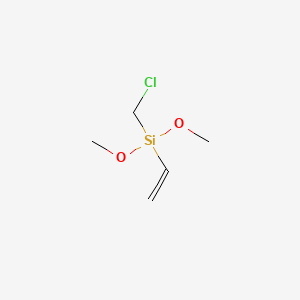

Organotin perfluorooctanesulfonates, including those derived from processes involving 2-Chloroisonicotinaldehyde hydrate, have been identified as air-stable Lewis acid catalysts. These compounds exhibit high catalytic activity for various carbon-carbon bond-forming reactions, such as Mukaiyama-aldol and Michael reactions. Their high solubility in polar organic solvents and resistance to hydrolysis in open air make them valuable for catalysis research (An et al., 2006).

Biotechnological Applications

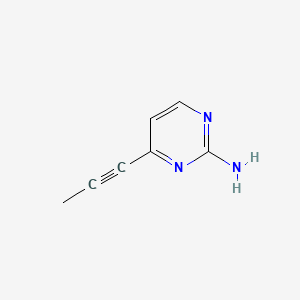

The transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis highlights a biotechnological application, where enzymes such as nitrile hydratase and amidase are utilized for biotransformation processes. This research underscores the potential for employing microbial pathways in the synthesis of key precursors for pesticides and medicines, demonstrating a sustainable approach to chemical manufacturing (Jin et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

2-chloropyridine-4-carbaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO.H2O/c7-6-3-5(4-9)1-2-8-6;/h1-4H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEHOWDJTNSQFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)Cl.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682446 |

Source

|

| Record name | 2-Chloropyridine-4-carbaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroisonicotinaldehyde hydrate | |

CAS RN |

1228957-10-5 |

Source

|

| Record name | 2-Chloropyridine-4-carbaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)